molecular formula C19H26N4O3 B1500861 [1-(3-Methoxy-quinoxalin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester CAS No. 1065484-43-6

[1-(3-Methoxy-quinoxalin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester

Cat. No. B1500861
CAS RN: 1065484-43-6
M. Wt: 358.4 g/mol
InChI Key: AGNUOKRHWNGMKM-UHFFFAOYSA-N
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Description

“[1-(3-Methoxy-quinoxalin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C19H26N4O3 and a molecular weight of 358.44 .


Synthesis Analysis

The synthesis of such compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Chemical Reactions Analysis

In terms of chemical reactions, the Suzuki–Miyaura coupling reaction is often used. This reaction involves the coupling of chemically differentiated fragments with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

properties

IUPAC Name

tert-butyl N-[1-(3-methoxyquinoxalin-2-yl)piperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c1-19(2,3)26-18(24)20-13-8-7-11-23(12-13)16-17(25-4)22-15-10-6-5-9-14(15)21-16/h5-6,9-10,13H,7-8,11-12H2,1-4H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNUOKRHWNGMKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC3=CC=CC=C3N=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671400
Record name tert-Butyl [1-(3-methoxyquinoxalin-2-yl)piperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1065484-43-6
Record name tert-Butyl [1-(3-methoxyquinoxalin-2-yl)piperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(3-Methoxy-quinoxalin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester
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